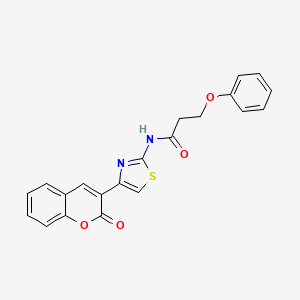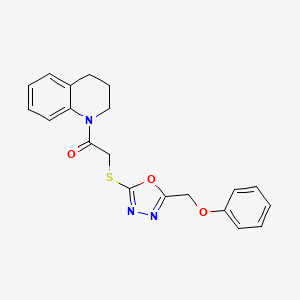
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a complex organic molecule synthesized for specific scientific research applications. This compound's unique structure allows it to participate in diverse chemical reactions and biological interactions, making it valuable for studies in fields ranging from chemistry to medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process generally begins with the preparation of 1-(3-fluorophenyl)-1H-1,2,3-triazole, which is then coupled with piperidin-4-yl amine. The final step involves the acylation with 2-(thiophen-2-yl)acetyl chloride under controlled temperature and pH conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated systems for precise control of reaction conditions. Optimization of solvent usage, temperature, and reaction time would be crucial to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions including:
Oxidation: : This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions typically use reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur depending on the reacting species and conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: : Nucleophilic reagents like Grignard reagents or electrophiles like alkyl halides.
Major Products
The major products of these reactions vary depending on the conditions but can include modified derivatives of the original compound with changes in functional groups or oxidation states.
科学的研究の応用
Chemistry
In chemistry, N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is used to study reaction mechanisms, as well as the synthesis of complex organic molecules and materials.
Biology
Biologically, this compound serves as a molecular probe or ligand in studies of protein interactions and cell signaling pathways, providing insights into cellular functions and disease mechanisms.
Medicine
In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets related to various diseases, making it a candidate for drug development.
Industry
Industrially, the compound finds applications in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide exerts its effects by interacting with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, depending on the functional groups and overall structure of the compound. Its action mechanism is linked to the binding affinity and specificity for these targets, which can include enzymes, receptors, and ion channels.
類似化合物との比較
Unique Features
Compared to similar compounds, N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide stands out due to its combined triazole and thiophene moieties, offering a unique profile of reactivity and biological activity.
Similar Compounds
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(furan-2-yl)acetamide
N-(1-(1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide
These compounds share structural similarities but differ in substituent groups, which can significantly influence their reactivity and applications.
特性
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2S/c21-14-3-1-4-16(11-14)26-13-18(23-24-26)20(28)25-8-6-15(7-9-25)22-19(27)12-17-5-2-10-29-17/h1-5,10-11,13,15H,6-9,12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLARMLGAYDPZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CS2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B2651634.png)


![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE](/img/structure/B2651640.png)







![4,6-dimethyl-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2651651.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)

